REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[O:13][CH3:14].[C:15]1([CH2:21][C:22](Cl)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(=S)=S>[Cl:12][C:11]1[C:6]([Cl:5])=[C:7]([O:13][CH3:14])[CH:8]=[CH:9][C:10]=1[C:22](=[O:23])[CH2:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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395 g
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Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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500 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)OC
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Name
|
|
Quantity
|
392 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(=O)Cl
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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to warm to room temperature, whereupon it
|
Type
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CUSTOM
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Details
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the reaction vessel is flushed with nitrogen for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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crushed ice (about 2 kg.) and 12N HCl (400 ml.)
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Type
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ADDITION
|
Details
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are slowly added alternately
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Type
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TEMPERATURE
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Details
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with cooling in an ice bath
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Type
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FILTRATION
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Details
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The pale yellow gummy solid that precipitates is collected by suction filtration on a sintered glass funnel
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Type
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CUSTOM
|
Details
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to remove water as well as carbon disulfide
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Type
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WASH
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Details
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The solid product is washed well with water
|
Type
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CUSTOM
|
Details
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sucked dry
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Type
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CUSTOM
|
Details
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To remove any persistent carbon disulfide
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Type
|
CUSTOM
|
Details
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the product is triturated with hexane
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Type
|
FILTRATION
|
Details
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again collected by filtration
|
Type
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CUSTOM
|
Details
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Yield
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Type
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CUSTOM
|
Details
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after drying in a steam oven at 70°C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
A sample recrystallized from benzene-cyclohexane (2:1) melts at 128°-129°C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC(=C1Cl)OC)C(CC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |